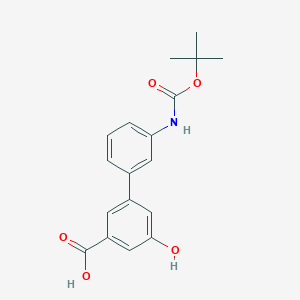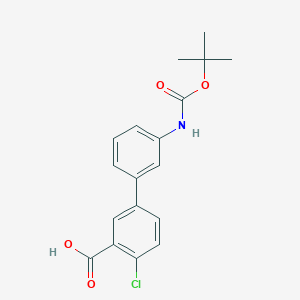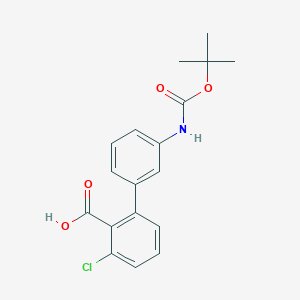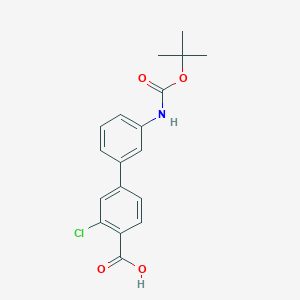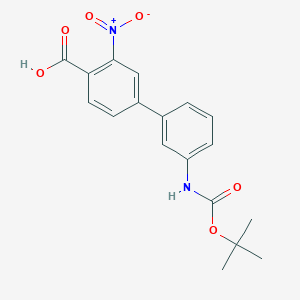
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% (2-3BOC-AP-4-NB) is a chemical compound that has been used in various scientific research applications. It is a white crystalline solid with a melting point of approximately 160-165°C and an approximate molecular weight of 463.46 g/mol. 2-3BOC-AP-4-NB is a derivative of 4-aminophenol and is used in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other chemical compounds.
Wissenschaftliche Forschungsanwendungen
2-3BOC-AP-4-NB has been used in various scientific research applications. It is used as a substrate in the synthesis of various compounds as well as in the synthesis of pharmaceuticals. It has also been used in the synthesis of organic compounds such as amines, amides, and esters. 2-3BOC-AP-4-NB has been used in the synthesis of various fluorescent and phosphorescent compounds. It has also been used in the synthesis of various polymers and in the synthesis of various drugs.
Wirkmechanismus
2-3BOC-AP-4-NB is a derivative of 4-aminophenol and is used in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other chemical compounds. The mechanism of action of 2-3BOC-AP-4-NB is based on the condensation of 4-aminophenol with 3-bromo-4-nitrobenzoic acid in the presence of a base such as pyridine. This reaction produces 2-(3-bromo-4-nitrophenyl)-4-aminophenol which is then reacted with an alkylating agent such as ethyl chloroformate to yield 2-(3-boc-aminophenyl)-4-nitrobenzoic acid.
Biochemical and Physiological Effects
2-3BOC-AP-4-NB has been studied for its biochemical and physiological effects. It has been found to have a variety of effects on various biochemical and physiological processes. It has been found to have an inhibitory effect on the growth of certain bacteria, fungi, and viruses. It has also been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of certain compounds. In addition, 2-3BOC-AP-4-NB has been found to have an inhibitory effect on the activity of certain hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
2-3BOC-AP-4-NB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to obtain and is relatively inexpensive. Another advantage is that it is a stable compound and can be stored for long periods of time. A limitation is that it is a relatively toxic compound and should be handled with caution. In addition, it has a relatively low solubility in water and may require the use of organic solvents for its dissolution.
Zukünftige Richtungen
There are several potential future directions for research involving 2-3BOC-AP-4-NB. One potential direction is further research into its biochemical and physiological effects. Another potential direction is further research into its potential applications in the synthesis of various compounds and pharmaceuticals. In addition, research into its potential applications in the synthesis of polymers and other materials could be explored. Further research into its potential as a fluorescent and phosphorescent compound could also be explored. Finally, research into its potential as a drug delivery system could also be explored.
Synthesemethoden
2-3BOC-AP-4-NB can be synthesized using a two-step method. The first step involves the condensation of 4-aminophenol with 3-bromo-4-nitrobenzoic acid in the presence of a base such as pyridine. This reaction produces 2-(3-bromo-4-nitrophenyl)-4-aminophenol. The second step involves the reaction of 2-(3-bromo-4-nitrophenyl)-4-aminophenol with an alkylating agent such as ethyl chloroformate to yield 2-(3-boc-aminophenyl)-4-nitrobenzoic acid.
Eigenschaften
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-12-6-4-5-11(9-12)15-10-13(20(24)25)7-8-14(15)16(21)22/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZMYAZKSCCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




